molecular formula C22H31N3O2 B5520782 2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide

2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B5520782
M. Wt: 369.5 g/mol
InChI Key: KUCVKEBIAYJNOI-UHFFFAOYSA-N
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Description

2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C22H31N3O2 and its molecular weight is 369.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.24162724 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive Applications

Research on similar spirolactam structures, particularly 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, has highlighted their antihypertensive effects. Studies have shown that these compounds exhibit significant antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade. This suggests potential applications in managing hypertension and related cardiovascular conditions (Clark et al., 1983).

Analgesic Effects

Spirocyclopiperazinium salts, such as LXM-10, which share structural similarities with the compound , have demonstrated notable antinociceptive effects in animal models. These effects are mediated through interactions with peripheral neuronal nicotinic and muscarinic acetylcholine receptors, suggesting a potential avenue for developing new analgesics (Yue et al., 2007).

Synthetic Applications

The compound's structural framework has been utilized in synthetic chemistry, specifically in the Amberlyst-15-catalyzed intramolecular SN2′ oxaspirocyclization of tertiary allylic alcohols. This methodology facilitates the synthesis of various substituted spiro systems, indicating its importance in synthetic organic chemistry and potential pharmaceutical applications (Young et al., 2000).

Therapeutic Targets

Compounds containing the diazaspiro[5.5]undecane structure have been identified as CCR8 antagonists, suggesting their use in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma and chronic obstructive pulmonary disease. This highlights the therapeutic versatility of compounds within this structural class (Norman, 2007).

Chemical Synthesis and Biological Activity

The structural motif of diazaspiro[5.5]undecane derivatives has been explored for the synthesis and biological activity of acetamides and arylureas, showing anti-inflammatory and analgesic activities. These studies underscore the potential of utilizing this chemical framework for developing new therapeutic agents (Mazzone et al., 1987).

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing the compound .

Properties

IUPAC Name

2-(3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-9-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-3-13-25-17-22(10-9-21(25)27)11-14-24(15-12-22)16-20(26)23-18(2)19-7-5-4-6-8-19/h3-8,18H,1,9-17H2,2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVKEBIAYJNOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCC3(CCC(=O)N(C3)CC=C)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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